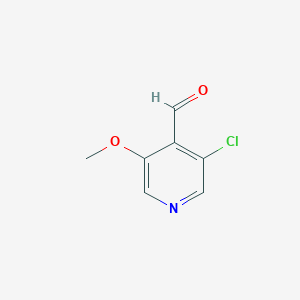

3-Chloro-5-methoxypyridine-4-carboxaldehyde

説明

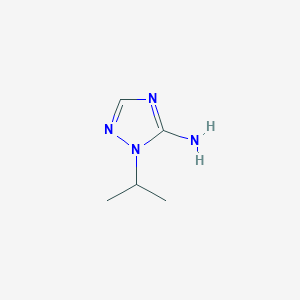

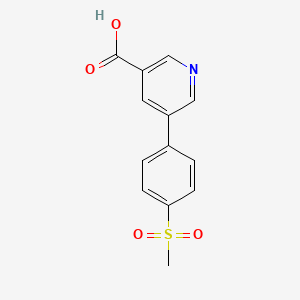

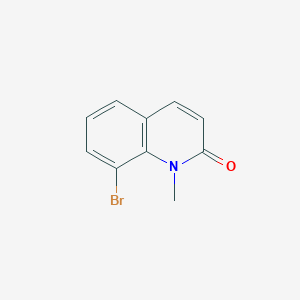

3-Chloro-5-methoxypyridine-4-carboxaldehyde is a chemical compound that belongs to the class of monosubstituted pyridines . It is characterized by the replacement of one of the hydrogen atoms of the pyridine with an aldehyde moiety .

Synthesis Analysis

The synthesis of 3-Chloro-5-methoxypyridine-4-carboxaldehyde involves various reactions. It is a versatile chemical compound used extensively in scientific research. Its unique properties make it an essential component in various reactions, allowing for the synthesis of novel compounds.Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methoxypyridine-4-carboxaldehyde is determined by quantum chemical calculations made at the DFT/B3LYP/6–311++G (d,p) level of theory . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities are determined .Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-5-methoxypyridine-4-carboxaldehyde are complex and involve various stages. The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, is determined by calculating torsional potential energy for various values of the dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ .科学的研究の応用

Pharmacology

In pharmacology, 3-Chloro-5-methoxypyridine-4-carboxaldehyde is utilized as a building block for synthesizing various bioactive molecules. It serves as a precursor in the creation of potent and selective inhibitors of enzymes like aldosterone synthase (CYP11B2), which are crucial in the development of treatments for conditions like hypertension and heart failure .

Material Science

The compound finds application in material science due to its potential in forming heterocyclic compounds that can be used in electronic materials. These materials are integral in developing new types of semiconductors, which are essential for advancing electronic devices .

Chemical Synthesis

3-Chloro-5-methoxypyridine-4-carboxaldehyde: is a valuable intermediate in chemical synthesis. It is involved in reactions such as Wittig reactions and can be used to synthesize various heterocyclic compounds that are important in medicinal chemistry and the development of new pharmaceuticals .

Biochemistry

In the field of biochemistry, this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways. Its derivatives can be used to investigate enzyme inhibition, which is a key area of research for understanding disease mechanisms and developing new drugs .

Environmental Applications

The environmental applications of this compound could include its use in the synthesis of chemicals that help in the remediation of pollutants. Its derivatives might be used to create absorbents or catalysts that can break down harmful substances in the environment, contributing to pollution control and a cleaner ecosystem .

特性

IUPAC Name |

3-chloro-5-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUCMQMOWRBUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609287 | |

| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methoxypyridine-4-carbaldehyde | |

CAS RN |

905563-83-9 | |

| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1612162.png)

![2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid](/img/structure/B1612169.png)